Acetic acid;2-chlorobenzene-1,4-diol

Description

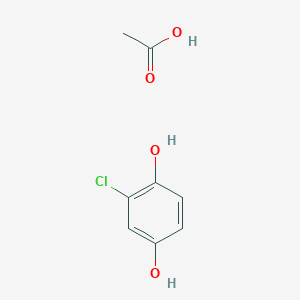

Structure

2D Structure

Properties

CAS No. |

101981-89-9 |

|---|---|

Molecular Formula |

C8H9ClO4 |

Molecular Weight |

204.61 g/mol |

IUPAC Name |

acetic acid;2-chlorobenzene-1,4-diol |

InChI |

InChI=1S/C6H5ClO2.C2H4O2/c7-5-3-4(8)1-2-6(5)9;1-2(3)4/h1-3,8-9H;1H3,(H,3,4) |

InChI Key |

QSQKSKAXZSLOHB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.C1=CC(=C(C=C1O)Cl)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations Involving Acetic Acid and 2 Chlorobenzene 1,4 Diol

Oxidation Reactions of 2-Chlorobenzene-1,4-diol in Acetic Acid Media

The oxidation of 2-chlorobenzene-1,4-diol (also known as 2-chlorohydroquinone) in an acetic acid medium is a key transformation that leads to the formation of halogenated p-benzoquinones. These quinones are valuable intermediates in organic synthesis. The reaction environment provided by acetic acid plays a crucial role in the mechanism and outcome of these oxidations.

Formation Pathways of Halogenated Benzo-1,4-quinones in Aqueous Acetic Acid

The oxidation of 2-chlorobenzene-1,4-diol in aqueous acetic acid yields 2-chloro-1,4-benzoquinone (B1222853). The reaction proceeds through the removal of two hydrogen atoms from the hydroxyl groups of the hydroquinone (B1673460) ring.

The general transformation can be represented as follows:

C₆H₅ClO₂ (2-chlorobenzene-1,4-diol) → C₆H₃ClO₂ (2-chloro-1,4-benzoquinone) + 2H⁺ + 2e⁻

In an aqueous acetic acid medium, the reaction pathway is influenced by the acidity of the solution. The oxidation of hydroquinones is known to be pH-dependent. In acidic solutions, such as aqueous acetic acid, the reaction mechanism involves the formation of a phenoxyl radical as an intermediate. The presence of the chloro-substituent influences the redox potential of the hydroquinone and the stability of the intermediates.

Studies on the oxidation of hydroquinone and its chlorinated derivatives have shown that the reaction proceeds quantitatively to the corresponding benzoquinone in the presence of suitable oxidizing agents in an acidic environment. researchgate.net The formation of other halogenated or polychlorinated species is generally not observed unless stronger halogenating agents are present or under conditions that promote halogenation.

Mechanistic Role of Acetic Acid as a Solvent and Proton Source in Oxidations

Acetic acid plays a multifaceted role in the oxidation of 2-chlorobenzene-1,4-diol.

Solvent: As a polar protic solvent, acetic acid effectively dissolves both the substrate, 2-chlorobenzene-1,4-diol, and many common oxidizing agents. Its ability to form hydrogen bonds can also influence the reactivity of the reactants.

Proton Source: Acetic acid provides a proton-rich environment, which is crucial for the oxidation mechanism. The kinetics of hydroquinone oxidation in aqueous acid solutions are often dependent on the hydrogen ion concentration. nih.gov The protonation of the oxidizing agent can enhance its oxidative power. Furthermore, the acidic medium helps to stabilize the resulting benzoquinone by preventing side reactions such as hydroxylation, which are more prevalent under neutral or basic conditions. The mechanism for acid-catalyzed esterification involves the protonation of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol. mdpi.com This principle of proton activation is relevant in oxidation reactions as well.

Influence of Oxidizing Agents and Catalysts on Reaction Outcomes in Acetic Acid Solutions

A variety of oxidizing agents can be employed for the conversion of 2-chlorobenzene-1,4-diol to 2-chloro-1,4-benzoquinone in acetic acid solutions. The choice of oxidant and the potential use of a catalyst can significantly affect the reaction rate, yield, and purity of the product.

Commonly used oxidizing agents for hydroquinones include:

Chromium (VI) reagents: Such as chromic acid (H₂CrO₄), often prepared in situ from chromium trioxide or sodium dichromate in sulfuric acid and acetic acid.

Manganese (IV) oxide (MnO₂): A versatile and mild oxidizing agent for the synthesis of benzoquinones from hydroquinones. scielo.br

Hydrogen peroxide (H₂O₂): Often used in the presence of a catalyst, such as a metal complex or a mineral acid. The degradation of benzoquinones by hydrogen peroxide has been studied, indicating that reaction conditions must be carefully controlled to favor the formation of the desired product. nih.gov

Nitrous acid (HNO₂): The kinetics and mechanism of oxidation of chlorohydroquinone (B41787) by nitrous acid in aqueous acid solution have been investigated, demonstrating a quantitative conversion to the corresponding benzoquinone. researchgate.net

The use of solid acid catalysts, such as zeolites or sulfated metal oxides, can also promote oxidation reactions in a heterogeneous manner, offering advantages in terms of catalyst recovery and product purification. researchgate.netjocpr.com The acidity of these catalysts plays a crucial role in their activity.

| Oxidizing Agent | Typical Reaction Conditions | General Observations |

|---|---|---|

| Chromium (VI) reagents | Aqueous acetic acid, often with sulfuric acid | High yields, but environmental concerns due to chromium waste. |

| Manganese (IV) oxide | Acetic acid or other organic solvents | Mild conditions, good yields, heterogeneous reaction. scielo.br |

| Hydrogen peroxide | Aqueous acetic acid, often with a catalyst | Environmentally benign, but can lead to over-oxidation or degradation if not controlled. nih.gov |

| Nitrous acid | Aqueous acid solution | Quantitative conversion, kinetically studied for chlorohydroquinone. researchgate.net |

Derivatization and Functionalization Strategies for 2-Chlorobenzene-1,4-diol Employing Acetic Acid Derivatives

Acetic acid and its derivatives, particularly acetic anhydride (B1165640), are key reagents for the derivatization of the hydroxyl groups of 2-chlorobenzene-1,4-diol. These reactions, primarily acetylation, lead to the formation of esters, which can have different physical and chemical properties compared to the parent diol.

Investigation of Acetylation Reactions of Hydroxyl Groups in the Presence of Acetic Acid

The acetylation of the hydroxyl groups of 2-chlorobenzene-1,4-diol can be achieved using acetic anhydride. While acetic acid itself is generally a weak acetylating agent due to the reversible nature of the reaction, it can be used as a solvent for acetylations with acetic anhydride. tu.edu.iq The presence of a catalyst, often a strong acid like sulfuric acid or a Lewis acid, is typically required to facilitate the reaction. csic.es

The reaction involves the nucleophilic attack of the hydroxyl oxygen on the carbonyl carbon of the acetylating agent. The general mechanism for acetylation with acetic anhydride involves the formation of a tetrahedral intermediate which then collapses to form the ester and a molecule of acetic acid as a byproduct. tu.edu.iq

The two hydroxyl groups of 2-chlorobenzene-1,4-diol can undergo mono- or di-acetylation, depending on the reaction conditions and stoichiometry of the reagents. Selective mono-acetylation can be challenging and may require specific catalysts or reaction conditions.

Synthesis of Acetic Acid Esters of 2-Chlorobenzene-1,4-diol and Related Phenolic Compounds

The primary acetic acid ester of 2-chlorobenzene-1,4-diol is 2-chlorobenzene-1,4-diyl diacetate. The synthesis is typically carried out by reacting 2-chlorobenzene-1,4-diol with an excess of acetic anhydride.

A general procedure for the synthesis of phenolic acetates involves the following steps:

Dissolving the phenol (B47542) (in this case, 2-chlorobenzene-1,4-diol) in a suitable solvent, which can be acetic acid or a non-protic solvent like pyridine (B92270).

Adding the acetylating agent, typically acetic anhydride, often in molar excess to ensure complete di-acetylation.

Optionally, adding a catalyst such as concentrated sulfuric acid or a few drops of pyridine to accelerate the reaction. tu.edu.iq

Heating the reaction mixture to drive the reaction to completion.

Work-up of the reaction mixture, which usually involves quenching with water to hydrolyze excess acetic anhydride, followed by extraction and purification of the diacetate product.

The synthesis of esters from carboxylic acids and alcohols, known as Fischer esterification, is an equilibrium-controlled process that is catalyzed by strong acids. mdpi.com While direct esterification of 2-chlorobenzene-1,4-diol with acetic acid is possible, it is generally less efficient than using the more reactive acetic anhydride. The use of solid acid catalysts can also be employed for the esterification of phenols and diols with acetic acid, offering a greener alternative to traditional methods. researchgate.netjocpr.com

| Method | Acetylating Agent | Catalyst | General Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Acetylation | Acetic Anhydride | Acid (e.g., H₂SO₄) or Base (e.g., Pyridine) | Mild to moderate temperatures | High yields, irreversible reaction. tu.edu.iq | Use of corrosive reagents. |

| Fischer Esterification | Acetic Acid | Strong Acid (e.g., H₂SO₄) | Reflux, removal of water | Uses a less expensive reagent. | Reversible, may require large excess of one reactant. mdpi.com |

| Heterogeneous Catalysis | Acetic Acid | Solid Acid (e.g., Zeolites) | Elevated temperatures | Catalyst is reusable, environmentally friendly. researchgate.net | May require higher temperatures and longer reaction times. |

Ring Cleavage and Degradation Pathways Yielding Acetic Acid from Chlorinated Aromatic Compounds

The degradation of persistent chlorinated aromatic compounds, such as 2-chlorobenzene-1,4-diol (also known as 2-chlorohydroquinone), is a critical area of environmental chemistry. The breakdown of these stable molecules into simpler, less harmful substances often involves the oxidative cleavage of the aromatic ring. This process transforms the cyclic structure into linear aliphatic compounds, including various carboxylic acids. Ultimately, these pathways can lead to the formation of fundamental metabolic building blocks like acetic acid, which can be integrated into microbial metabolic cycles.

Oxidative Degradation of Chlorohydroquinones and Chlorobenzoquinones Producing Aliphatic Carboxylic Acids, including Acetic Acid

The oxidative degradation of chlorohydroquinones and their corresponding oxidized forms, chlorobenzoquinones, is a key process that results in the formation of aliphatic carboxylic acids. This transformation is initiated by powerful oxidizing agents, such as hydroxyl radicals (•OH) generated in advanced oxidation processes, or by enzymatic action in microbial systems. These reactive species attack the electron-rich aromatic ring, leading to hydroxylation and destabilization, which precedes the breaking of the carbon-carbon bonds of the ring.

Once the ring is opened, a series of linear, often unsaturated and chlorinated, dicarboxylic acids are formed. Research on the degradation of various chlorinated aromatic compounds confirms that these intermediates undergo further oxidation. researchgate.net This subsequent degradation shortens the carbon chain, releasing smaller carboxylic acids. For instance, the electrochemical degradation of complex molecules containing chlorinated aromatic rings has been shown to produce intermediates like oxamic and oxalic acids. researchgate.net While these are not acetic acid, their formation demonstrates the breakdown of the larger carbon skeleton into simple aliphatic acids.

The complete mineralization of the initial chlorinated compound to CO2 and water often proceeds through the formation of maleylacetate (B1240894), which is then reduced to 3-oxoadipate. nih.gov This compound is a key intermediate in the β-ketoadipate pathway, a central metabolic route for breaking down aromatic compounds. The β-ketoadipate is ultimately cleaved into acetyl-CoA and succinyl-CoA, which are direct precursors to acetic acid and can enter the citric acid cycle. Therefore, the oxidative ring cleavage of chlorohydroquinones initiates a cascade that produces a variety of aliphatic carboxylic acids, with metabolic pathways converging on the production of acetic acid.

| Degradation Stage | Key Processes | Resulting Products |

| Initial Attack | Hydroxylation and destabilization of the aromatic ring by oxidants (e.g., •OH) or enzymes. | Ring-opened intermediates. |

| Ring Fission | Cleavage of C-C bonds in the aromatic ring. | Linear chlorinated dicarboxylic acids. |

| Intermediate Degradation | Further oxidation, dehalogenation, and shortening of the carbon chain. | Simpler aliphatic carboxylic acids (e.g., maleylacetic acid, oxalic acid). researchgate.netnih.gov |

| Metabolic Convergence | Entry into central metabolic pathways (e.g., β-ketoadipate pathway). | Acetyl-CoA, Succinyl-CoA (precursors to Acetic Acid). |

Characterization of Intermediates in Aromatic Ring Fission Leading to Acetic Acid

The pathway from chlorinated aromatic compounds to acetic acid is marked by a sequence of distinct chemical intermediates. The characterization of these transient molecules is crucial for understanding the complete degradation mechanism. In many microbial systems, the degradation of chlorinated phenols and hydroquinones proceeds via a chlorocatechol intermediate, which then undergoes enzymatic ring cleavage. The modified ortho-cleavage pathway is a well-documented route for this process. nih.gov

Following the formation of a chlorocatechol, a dioxygenase enzyme cleaves the aromatic ring between the two hydroxyl groups to form 2-chloro-cis,cis-muconate . nih.gov This linear, unsaturated dicarboxylic acid is the first major product of ring fission. It is then enzymatically converted through cycloisomerization into 5-chloromuconolactone . nih.gov A critical step in the pathway is the subsequent dehalogenation of this intermediate by a specialized enzyme, which removes the chlorine atom and yields cis-dienelactone (B1242186) . nih.gov

The cis-dienelactone is then hydrolyzed by a dienelactone hydrolase to form maleylacetate . nih.gov Maleylacetate is a pivotal branch-point intermediate. It can be reduced by maleylacetate reductase to 3-oxoadipate, which then enters the β-ketoadipate pathway for complete degradation into compounds like acetyl-CoA, from which acetic acid can be formed. nih.gov The identification of these intermediates through techniques like high-pressure liquid chromatography (HPLC) and UV spectroscopy has been essential in mapping the degradation pathway from complex chlorinated aromatics to simple metabolic products. nih.gov

| Intermediate Compound | Precursor | Key Transformation | Enzyme/Process |

| 2-Chloro-cis,cis-muconate | 3-Chlorocatechol | ortho-Ring Cleavage | Chlorocatechol 1,2-dioxygenase |

| 5-Chloromuconolactone | 2-Chloro-cis,cis-muconate | Cycloisomerization | Chloromuconate cycloisomerase |

| cis-Dienelactone | 5-Chloromuconolactone | Dehalogenation | 5-chloromuconolactone dehalogenase |

| Maleylacetate | cis-Dienelactone | Hydrolysis | Dienelactone hydrolase |

| 3-Oxoadipate | Maleylacetate | Reduction | Maleylacetate reductase |

Advanced Analytical and Spectroscopic Characterization in the Context of Acetic Acid and 2 Chlorobenzene 1,4 Diol

Chromatographic Techniques for Separation and Identification of Related Compounds and Metabolites

Chromatography is a powerful tool for separating complex mixtures and identifying their individual components. For 2-chlorobenzene-1,4-diol, these techniques are essential for purity assessment and for identifying products that may arise from its synthesis or degradation.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and semi-volatile organic compounds. A reversed-phase HPLC (RP-HPLC) method is typically employed for the separation of chlorobenzenes and related phenolic compounds. researchgate.netresearchgate.net

In this approach, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. For profiling 2-chlorobenzene-1,4-diol and its potential impurities, a gradient or isocratic elution with a mobile phase consisting of acetonitrile (B52724) or methanol (B129727) and water (often with a small amount of acid like phosphoric or formic acid to improve peak shape) is common. researchgate.net Detection is typically achieved using a UV detector, set at a wavelength where the aromatic ring exhibits strong absorbance. researchgate.net

Table 2: Typical RP-HPLC Parameters for Analysis of Chlorinated Aromatic Compounds

| Parameter | Typical Setting | Purpose |

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) | Non-polar stationary phase for reversed-phase separation. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture. researchgate.net | Polar mobile phase; the ratio can be adjusted (isocratic or gradient) to achieve optimal separation. |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and the analysis time. |

| Detector | UV-Vis Detector (e.g., at 210-220 nm). researchgate.net | Detects compounds based on their absorbance of UV light. |

| Injection Volume | 10-20 µL | The amount of sample introduced into the system. |

When 2-chlorobenzene-1,4-diol is subjected to stress conditions (e.g., acid/base hydrolysis, oxidation, photolysis), it can degrade into various products. shimadzu.com Identifying these unknown degradants is critical for understanding the compound's stability. Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive technique for this purpose. nih.gov

The process involves separating the degradation mixture using HPLC, with the eluent from the column being introduced directly into a mass spectrometer. The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), providing molecular weight information for each separated peak. researchgate.net

For structural elucidation, tandem mass spectrometry (MS/MS) is employed. In this technique, a specific ion (the "parent" ion) is selected, fragmented, and the resulting "daughter" ions are analyzed. nih.gov The fragmentation pattern provides a structural fingerprint of the molecule, allowing for the identification of unknown degradation products. shimadzu.com This method is capable of identifying a wide range of products, from simple modifications of the parent molecule to smaller fragments resulting from ring cleavage. The oxidative degradation of aromatic rings can lead to the formation of small aliphatic carboxylic acids, and a compound like acetic acid could theoretically be identified as a terminal degradation product using LC-MS, although specific buffer systems and analysis modes might be required. sigmaaldrich.com

Spectroscopic Investigations of Molecular Interactions and Transformations

Spectroscopic techniques probe the interaction of electromagnetic radiation with matter, providing detailed information about molecular structure, bonding, and electronic properties.

Theoretical and computational studies, such as those using Density Functional Theory (DFT), offer profound insights into the intrinsic properties of molecules like 2-chlorobenzene-1,4-diol. researchgate.net These computational methods can calculate various electronic and structural parameters. For example, the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can predict the molecule's reactivity and the energy of its electronic transitions. researchgate.net

Furthermore, the generation of a molecular electrostatic potential (ESP) map reveals the distribution of charge within the molecule. researchgate.net For 2-chlorobenzene-1,4-diol, the ESP map would show negative potential (red regions) around the electronegative oxygen and chlorine atoms, indicating sites susceptible to electrophilic attack, and positive potential (blue regions) around the hydroxyl hydrogens, indicating sites for nucleophilic interaction or hydrogen bonding. researchgate.net

Other key spectroscopic techniques include:

Ultraviolet-Visible (UV-Vis) Spectroscopy: Used to study electronic transitions within the molecule, primarily related to the aromatic ring. Changes in the absorption spectrum can indicate transformations of the chromophore, such as during oxidation or degradation.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Provides information about the functional groups present in a molecule. The transformation of 2-chlorobenzene-1,4-diol could be monitored by observing changes in the characteristic bands for O-H (hydroxyl), C-O, C=C (aromatic), and C-Cl bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed information about the carbon-hydrogen framework of a molecule. ¹H and ¹³C NMR spectra provide a unique fingerprint of the compound and are invaluable for unambiguously determining the structure of transformation products.

UV-Visible Spectroscopy for Monitoring Reaction Progress and Electronic Transitions

UV-Visible spectroscopy is a powerful analytical tool for real-time monitoring of chemical reactions, including the esterification of phenols. nih.govthermofisher.com The technique operates on the principle that molecules absorb light at specific wavelengths, promoting electrons to higher energy orbitals. The absorbance is directly proportional to the concentration of the absorbing species, a relationship described by the Beer-Lambert law. thermofisher.com This allows for the quantitative tracking of reactants and products throughout a reaction.

In the context of the esterification of 2-chlorobenzene-1,4-diol, UV-Vis spectroscopy can effectively monitor the reaction's progress by measuring the change in absorbance at wavelengths specific to the reactant and the product. The phenolic hydroxyl groups of 2-chlorobenzene-1,4-diol significantly influence its electronic structure and, consequently, its UV-Vis absorption spectrum. As the esterification proceeds, these hydroxyl groups are converted to acetate (B1210297) esters, leading to a shift in the absorption maxima (λmax).

The primary electronic transitions observed in both the reactant and the product are π → π* transitions associated with the aromatic ring. The non-bonding electrons on the hydroxyl and ester oxygen atoms can also participate in n → π* transitions. The conversion of the phenol (B47542) to the ester will alter the energy of these transitions. Typically, the formation of the ester product results in a hypsochromic shift (blue shift) or a change in the molar absorptivity, which can be tracked over time to determine the reaction kinetics. mdpi.com By monitoring the decrease in the absorbance characteristic of the phenolic reactant or the increase in absorbance of the ester product, a kinetic profile of the reaction can be constructed. youtube.com

Table 1: Illustrative UV-Visible Spectral Data for Reaction Monitoring

| Compound | Key Functional Group | Expected λmax (nm) | Molar Absorptivity (ε) | Electronic Transition |

|---|---|---|---|---|

| 2-chlorobenzene-1,4-diol | Phenolic -OH | ~290 | Moderate | π → π* |

Note: The values presented are illustrative and can vary based on the solvent and other experimental conditions.

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy for Structural Confirmation of Reaction Products (excluding basic identification data)

While basic spectroscopic data provides initial identification, advanced analysis is crucial for unambiguous structural confirmation of the reaction products.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in confirming the conversion of the phenolic hydroxyl groups to ester functionalities. The most telling evidence for the formation of 2-chloro-1,4-phenylene diacetate is the disappearance of the broad O-H stretching vibration of the starting phenol (typically around 3200-3500 cm⁻¹) and the appearance of a strong, sharp absorption band characteristic of the ester carbonyl (C=O) stretch. Additionally, the C-O stretching vibrations of the ester will present a different profile compared to the C-O stretch of the phenol.

Table 2: Key IR Absorption Frequencies for Structural Confirmation

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Significance in Structural Confirmation |

|---|---|---|---|

| Phenolic O-H | Stretching, broad | 3200 - 3500 | Disappearance confirms consumption of the reactant. |

| Ester C=O | Stretching, sharp | 1760 - 1770 | Appearance confirms the formation of the ester product. |

| Ester C-O | Asymmetric Stretch | 1200 - 1250 | Appearance of this band supports ester formation. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, offering definitive structural proof. For the product 2-chloro-1,4-phenylene diacetate, both ¹H and ¹³C NMR would show characteristic signals confirming the esterification.

In the ¹H NMR spectrum, the disappearance of the phenolic -OH proton signals and the appearance of a new singlet in the aliphatic region (around δ 2.3 ppm) corresponding to the methyl protons of the two acetate groups is a clear indicator of product formation. The aromatic region of the spectrum would also be altered due to the change in electronic environment upon esterification.

¹³C NMR spectroscopy provides further confirmation. The chemical shifts of the aromatic carbons are sensitive to the nature of the substituents. jcsp.org.pk The conversion of hydroxyl groups to acetoxy groups will cause a downfield shift of the carbonyl carbon of the acetate group (around δ 169 ppm) and shifts in the aromatic carbon signals. The C-1 and C-4 carbons (attached to the oxygen atoms) would show a noticeable change in their chemical shifts.

Advanced NMR techniques, such as 2D correlation spectroscopy (COSY and HSQC), can be employed for a more rigorous structural elucidation. A COSY spectrum would show correlations between neighboring protons in the aromatic ring, while an HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, providing unambiguous assignment of all signals and confirming the connectivity of the molecule.

Table 3: Predicted ¹H NMR Chemical Shifts for 2-chloro-1,4-phenylene diacetate

| Proton(s) | Multiplicity | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|---|

| -OCOCH₃ (6H) | Singlet | ~2.3 | Methyl protons of the acetate groups. |

Table 4: Predicted ¹³C NMR Chemical Shifts for 2-chloro-1,4-phenylene diacetate

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| -OC OCH₃ | ~169 | Carbonyl carbon of the acetate groups. |

| C-Cl | ~125-130 | Aromatic carbon directly bonded to chlorine. |

| C-H (Aromatic) | ~120-130 | Aromatic carbons bonded to hydrogen. |

| C-O | ~145-150 | Aromatic carbons bonded to the ester oxygen. |

Environmental Chemistry and Degradation Studies of 2 Chlorobenzene 1,4 Diol and Acetic Acid Formation

Photocatalytic and Other Abiotic Degradation Pathways of Chlorophenols Leading to 2-Chlorobenzene-1,4-diol

Chlorophenols in the environment are subject to various abiotic degradation processes, including advanced oxidation processes (AOPs) like photocatalysis and Fenton reactions. These processes generate highly reactive hydroxyl radicals (•OH) that can attack the aromatic ring of chlorophenols.

The photocatalytic degradation of compounds like 2-chlorophenol (B165306) often involves the use of a semiconductor catalyst, such as titanium dioxide (TiO2), which, when irradiated with UV light, generates electron-hole pairs that lead to the formation of hydroxyl radicals. researchgate.net Similarly, the Fenton process (using Fe2+ and H2O2) and the photo-Fenton process (which incorporates light to enhance radical production) are effective in degrading chlorophenols. nih.gov

A primary step in the oxidation of phenols is hydroxylation, where an •OH radical is added to the aromatic ring. For a compound like 2-chlorophenol, this attack can lead to the formation of hydroxylated intermediates. The formation of hydroquinones is a common pathway in the oxidation of phenolic compounds. Specifically, the hydroxylation of a chlorophenol can yield a chlorohydroquinone (B41787), such as 2-chlorobenzene-1,4-diol. While various hydroxylated intermediates can be formed, the pathway leading to 2-chlorobenzene-1,4-diol is a significant step preceding the cleavage of the aromatic ring.

The following table summarizes kinetic data for the degradation of 2-chlorophenol using different methods.

| Degradation Method | Catalyst/Reagents | Kinetic Model | Rate Constant (k) | Reference |

|---|---|---|---|---|

| Photocatalysis | TiO2 | Langmuir-Hinshelwood | 0.24 mg L-1min-1 | researchgate.net |

| Fenton Process | Fe2+/H2O2 | - | - | nih.gov |

| Photo-Fenton Process | Fe2+/H2O2 + Light | - | - | nih.gov |

Environmental Fate and Transformation of 2-Chlorobenzene-1,4-diol in Aquatic and Terrestrial Systems

Once formed, 2-chlorobenzene-1,4-diol is subject to further transformation in both aquatic and terrestrial environments. Its fate is governed by a combination of biotic and abiotic processes. In soils, factors such as pH, organic matter content, and microbial activity influence its transport and degradation. unl.pt Chlorinated aromatic compounds can be mobile in soil and potentially leach into groundwater, while in aquatic systems, they can undergo further degradation through microbial action or photolysis. mdpi.comnih.gov

The transformation of chlorinated benzenes and phenols is known to occur under both oxygen-rich (aerobic) and oxygen-deficient (anaerobic) conditions. nih.govresearchgate.netusgs.gov Biological degradation is a key process by which these compounds are ultimately eliminated from the environment. ethz.ch

The degradation of 2-chlorobenzene-1,4-diol can proceed through both aerobic and anaerobic pathways, eventually leading to the formation of simpler, non-aromatic molecules like aliphatic carboxylic acids.

Under aerobic conditions , microorganisms can utilize enzymes to break down the chlorinated hydroquinone (B1673460). This often involves the cleavage of the aromatic ring, a critical step in the detoxification and mineralization process. Advanced oxidation processes also contribute significantly to this breakdown in the presence of oxygen. For instance, the photo-Fenton degradation of 2-chlorophenol, which proceeds through hydroxylated intermediates, has been shown to yield low molecular weight aliphatic organic compounds, including acetic acid and oxalic acid. nih.gov

Under anaerobic conditions , the degradation pathway is different. Reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom, is often the initial step. nih.gov Following dechlorination, the resulting aromatic structure can be broken down by fermentative and methanogenic microbial consortia. ethz.chnih.gov The anaerobic degradation of complex aromatic structures often results in the formation of intermediate fatty acids before complete mineralization to methane (B114726) and carbon dioxide. nih.gov

The central step in the degradation of 2-chlorobenzene-1,4-diol is the cleavage of the stable aromatic ring. This can be achieved enzymatically by microorganisms or through chemical oxidation.

Enzymatic Ring Cleavage: Microorganisms have evolved specific enzymes, known as dioxygenases, to break open aromatic rings. For hydroquinones, a class of enzymes called p-hydroquinone 1,2-dioxygenases can catalyze the cleavage. For example, the enzyme PcpA from Sphingobium chlorophenolicum is a non-haem Fe(II) dioxygenase that cleaves the aromatic ring of p-hydroquinone and its substituted variants, such as 2,6-dichloro-p-hydroquinone. nih.gov The mechanism involves the binding of the hydroquinone to the iron center in the enzyme's active site, followed by an attack by molecular oxygen, leading to the opening of the ring between the two hydroxyl-bearing carbons. nih.govrsc.org This cleavage results in the formation of a linear, unsaturated aliphatic chain.

Chemical Ring Cleavage and Mineralization: In abiotic processes like the photo-Fenton reaction, the aromatic ring is attacked by highly reactive hydroxyl radicals. This can lead to ring-opening and the formation of various transient intermediates. These intermediates are further oxidized, breaking down into smaller, more stable molecules. Studies on the degradation of 2-chlorophenol have demonstrated that this process can achieve a high degree of mineralization (95-97% removal of dissolved organic carbon), with identified end products including simple aliphatic carboxylic acids like acetic acid. nih.gov The complete mineralization pathway involves the conversion of the organic compound ultimately to carbon dioxide, water, and inorganic chloride ions. nih.gov

The table below lists some of the identified degradation products from related compounds.

| Parent Compound | Degradation Process | Identified Products | Reference |

|---|---|---|---|

| 2-Chlorophenol | Photo-Fenton | Acetic acid, Oxalic acid, Chloride ions | nih.gov |

| Phenols | Chlorination | 2-chloromaleic acid, Chloro-2-butene-1,4-dial | researchgate.net |

| Chlorobenzene | Anaerobic Biodegradation | Benzene (B151609), Methane, Carbon dioxide | nih.gov |

Influence of Environmental Parameters on the Degradation Kinetics and Product Distribution

The rate and outcome of the degradation of 2-chlorobenzene-1,4-diol are highly dependent on various environmental parameters.

pH: The pH of the medium is a critical factor. It affects the chemical speciation of the compound, the stability and reactivity of oxidants like the ferrate ion, and the activity of microbial enzymes. nih.gov For phenolic compounds, degradation by ferrate was found to be highly pH-dependent, with the optimal pH for maximum degradation varying with the number of chlorine substituents. nih.gov Studies on hydroquinone degradation also showed that the removal efficiency reached a maximum at a specific initial pH. researchgate.net For photodegradation, the rate can be significantly faster at higher pH values. nih.gov Acidic and alkaline pH have also been shown to favor the removal of organic pollutants during electron beam treatment. bibliotekanauki.pl

Temperature: Temperature influences the rate of both chemical reactions and microbial metabolism. An increase in temperature generally accelerates reaction kinetics, as observed in the Fenton degradation of 2-chlorophenol. nih.gov However, excessively high temperatures can be detrimental to biological systems by causing denaturation of enzymes.

Presence of Other Substances: The environmental matrix can significantly affect degradation.

Humic Acids: These natural organic substances can have a dual role in photodegradation, acting as photosensitizers that enhance radical formation but also causing an "inner filter" effect by absorbing light. nih.gov

Inorganic Ions: Ions like nitrate (B79036) can enhance photodegradation by generating hydroxyl radicals, while chloride and sulfate (B86663) ions may inhibit the process. nih.gov

Oxygen Availability: The presence or absence of oxygen dictates whether aerobic or anaerobic degradation pathways will dominate, leading to different intermediate and final products. nih.govresearchgate.net

The following table summarizes the influence of key environmental parameters on degradation efficiency.

| Parameter | Effect on Degradation | Example/Observation | Reference |

|---|---|---|---|

| pH | Highly influential; optimal pH exists for specific processes. | Degradation of chlorophenols by ferrate is pH-dependent. | nih.gov |

| Photodegradation of hydroxychloroquine (B89500) is faster at higher pH. | nih.gov | ||

| Temperature | Increases reaction rates for chemical degradation. | Fenton degradation of 2-CP is faster at higher temperatures. | nih.gov |

| Other Substances (e.g., ions, humic acids) | Can enhance or inhibit degradation rates. | Nitrate enhances photodegradation; chloride inhibits it. | nih.gov |

Applications in Chemical Synthesis and Materials Science

Utilization of 2-Chlorobenzene-1,4-diol as a Key Intermediate in Organic Synthesis

2-Chlorobenzene-1,4-diol is a valuable building block in synthetic chemistry, primarily due to the reactivity of its hydroquinone (B1673460) ring, which is activated by two hydroxyl groups and modified by a chloro-substituent. It is recognized as a key intermediate in the production of various organic compounds, including pharmaceuticals and bactericides.

The most prominent application of 2-chlorobenzene-1,4-diol is its role as a direct precursor to 2-chloro-1,4-benzoquinone (B1222853). thieme-connect.deorgsyn.org The oxidation of the hydroquinone moiety to the corresponding quinone is a facile and high-yielding transformation, making it a preferred synthetic route. thieme-connect.de This conversion is critical because halogenated quinones are themselves important synthons for more complex molecules.

A variety of oxidizing agents have been successfully employed for this transformation, often in an acidic medium like acetic acid, which highlights the interplay between the two components of the subject. thieme-connect.de The reaction proceeds efficiently, with several methods achieving near-quantitative yields. thieme-connect.de

Oxidation of 2-Chlorobenzene-1,4-diol to 2-Chloro-1,4-benzoquinone

| Starting Material | Oxidizing Agent(s) | Solvent/Conditions | Yield | Reference |

|---|---|---|---|---|

| 2-Chlorobenzene-1,4-diol | Ammonium cerium(IV) nitrate (B79036) on silica (B1680970) gel | Not specified | 95% | thieme-connect.de |

| 2-Chlorobenzene-1,4-diol | Sodium persulfate (Na₂S₂O₈), Copper(II) acetate (B1210297) (Cu(OAc)₂) | Chloroform (CHCl₃) / Phosphate buffer | 100% | thieme-connect.de |

| 2-Chlorobenzene-1,4-diol | Sodium dichromate (Na₂Cr₂O₇) | Aqueous sulfuric acid (H₂SO₄) | 58-63% | orgsyn.org |

| 2-Chlorobenzene-1,4-diol | Tetrabutylammonium dichlorobromate | Aqueous acetic acid | Good yields | thieme-connect.de |

The strategic value of 2-chlorobenzene-1,4-diol in multi-step synthesis often lies in the subsequent reactions of its oxidized product, 2-chloro-1,4-benzoquinone. Halogenated quinones are versatile electrophiles that can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups onto the quinone ring. nih.gov This makes 2-chlorobenzene-1,4-diol a strategic starting point for building more complex, substituted aromatic structures that are scaffolds for dyes, polymers, and biologically active molecules. nih.gov

A typical multi-step sequence involves:

Oxidation: Conversion of 2-chlorobenzene-1,4-diol to 2-chloro-1,4-benzoquinone. thieme-connect.de

Nucleophilic Substitution: Reaction of the resulting chloroquinone with nucleophiles (e.g., amines, thiols) to displace the chlorine atom and form new C-N or C-S bonds. nih.gov

This two-step approach allows for the regioselective functionalization of the benzene (B151609) ring, which is a common challenge in organic synthesis. The use of such well-defined intermediates is crucial in the construction of complex target molecules, such as active pharmaceutical ingredients (APIs). nih.govnih.gov

Role of Acetic Acid in Process Optimization and Reagent Reactivity in Synthesis

Acetic acid is not merely an inert solvent but an active participant in optimizing synthetic processes involving hydroquinones. Its properties as a polar, protic solvent with a moderate acidity make it suitable for a range of applications.

Reaction Medium for Oxidation: Acetic acid is a frequently used solvent for the oxidation of hydroquinones. chemicalbook.comresearchgate.net It readily dissolves the organic substrate and can be compatible with various oxidizing agents, including dichromates and peroxides. orgsyn.orgchemicalbook.com The acidic nature of the solvent can also influence the redox potential of the reagents and facilitate the desired reaction pathway. researchgate.net

Process Optimization in Analytical Chemistry: A specific example of process optimization involves the use of hydroquinone in an acetic acid buffer for capillary electrophoresis/electrospray ionization-mass spectrometry (CE/ESI-MS). utexas.edu In this application, the electrochemical oxidation of water at the electrode can form bubbles that disrupt the process. By adding hydroquinone to the 0.1% acetic acid buffer, the hydroquinone is preferentially oxidized to p-benzoquinone, a process that does not produce gas. utexas.edu This suppresses bubble formation and stabilizes the operation. utexas.edu

Electrochemical Reactions at the Anode in CE/ESI-MS

| Condition | Primary Oxidation Reaction | Effect | Reference |

|---|---|---|---|

| Acetic acid buffer | 2H₂O → O₂(g) + 4H⁺ + 4e⁻ | Oxygen gas bubble formation, process disruption | utexas.edu |

| Acetic acid buffer with hydroquinone | C₆H₄(OH)₂ → C₆H₄O₂ + 2H⁺ + 2e⁻ | Bubble formation is suppressed, stable operation | utexas.edu |

Derivations of 2-Chlorobenzene-1,4-diol for Specialized Material Applications

The hydroquinone/quinone redox couple is a fundamental feature of many electroactive materials. While polymers derived specifically from 2-chlorobenzene-1,4-diol are not extensively documented, the broader class of hydroquinone-based polymers is an active area of research for applications in energy storage and materials science. researchgate.netacs.org

Hydroquinone and its derivatives can be polymerized to create redox-active polymers that serve as high-performance cathode materials for rechargeable batteries. acs.org For example, a poly(hydroquinonyl-benzoquinonyl sulfide) (PHBQS) polymer has been synthesized through a condensation reaction between hydroquinone and elemental sulfur. acs.org

The incorporation of a 2-chlorobenzene-1,4-diol monomer into such a polymer structure would be expected to significantly modulate the material's electrochemical properties. The electron-withdrawing nature of the chlorine atom would increase the standard oxidation potential of the hydroquinone unit. cdnsciencepub.com This provides a chemical strategy for fine-tuning the voltage characteristics of redox-active polymers for specialized applications, such as in high-performance organic batteries or as components in molecular sensors. The synthesis of redox-active ionic liquids (RAILs) based on hydroquinone moieties is another emerging field where chlorinated derivatives could offer tailored electrochemical performance. nih.gov

Future Research Directions and Emerging Avenues for the Acetic Acid;2 Chlorobenzene 1,4 Diol System

Development of Novel Catalytic Systems for Sustainable Transformations

The interaction between acetic acid and 2-chlorobenzene-1,4-diol can be a platform for various chemical transformations, and the development of novel, sustainable catalytic systems is a primary area for future research. The focus should be on environmentally benign catalysts that offer high selectivity and efficiency.

Key research areas include:

Green Catalysts for Esterification: Investigating solid acid catalysts, such as zeolites, supported heteropoly acids, and functionalized mesoporous silicas, for the selective esterification of one or both hydroxyl groups of 2-chlorobenzene-1,4-diol with acetic acid. These catalysts offer advantages like reusability and reduced waste generation compared to traditional mineral acid catalysts.

Catalytic C-Acylation: Exploring Lewis acid catalysts, potentially supported on nanomaterials like multi-walled carbon nanotubes, for the regioselective C-acylation of the aromatic ring of 2-chlorobenzene-1,4-diol with acetic acid. researchgate.net This could lead to the synthesis of novel phenolic ketones with potential applications in pharmaceuticals and fine chemicals.

Oxidative Coupling Reactions: Developing catalytic systems, possibly based on copper or iron complexes, to promote the oxidative coupling of 2-chlorobenzene-1,4-diol in the presence of acetic acid as a solvent and co-reagent. nih.gov This could yield novel biphenolic structures and other complex molecules. nih.gov

Hydrogenation and Dechlorination: Investigating catalytic systems for the selective hydrogenation of the aromatic ring or the hydrodechlorination of 2-chlorobenzene-1,4-diol, with acetic acid potentially acting as a proton source or solvent. Palladium- or rhodium-based catalysts could be explored for their ability to control the stereoselectivity of hydrogenation. acs.org

| Catalyst Type | Potential Transformation | Advantages |

| Solid Acids (e.g., Zeolites) | O-Acylation (Esterification) | Reusability, Reduced Waste |

| Supported Lewis Acids (e.g., ZnCl2@MWCNTs) | C-Acylation | Heterogeneous, Potential for Solvent-Free Conditions |

| Transition Metal Complexes (e.g., Cu, Fe) | Oxidative Coupling | Access to Complex Phenolic Structures |

| Noble Metal Catalysts (e.g., Pd, Rh) | Hydrogenation, Dechlorination | High Activity, Potential for Diastereoselectivity Control |

Advanced Spectroscopic and Analytical Techniques for In-Situ Monitoring of Reactions

To gain a deeper understanding of the reaction dynamics between acetic acid and 2-chlorobenzene-1,4-diol, the application of advanced in-situ spectroscopic and analytical techniques is crucial. Real-time monitoring can provide valuable insights into reaction kinetics, intermediates, and mechanisms.

Future research should focus on:

In-Situ FTIR and Raman Spectroscopy: Employing these techniques to monitor the formation and consumption of functional groups in real-time during reactions such as esterification or acylation. This can help in elucidating reaction pathways and optimizing reaction conditions.

Process Analytical Technology (PAT): Integrating various in-situ probes (e.g., UV-Vis, NIR) into reaction vessels to continuously monitor key parameters like concentration of reactants and products. This would be particularly valuable for scaling up potential synthetic processes.

Advanced Mass Spectrometry Techniques: Utilizing techniques like ReactIR-MS (Reaction Analysis by Infrared and Mass Spectrometry) to identify transient intermediates and byproducts, providing a more complete picture of the reaction mechanism.

Electrochemical Methods: Given that hydroquinone (B1673460) derivatives are electroactive, voltammetric methods could be developed for the in-situ monitoring of reactions involving 2-chlorobenzene-1,4-diol. unair.ac.id

Integrated Computational and Experimental Approaches for Mechanistic Insights

A synergistic approach combining computational modeling and experimental studies will be instrumental in unraveling the intricate reaction mechanisms within the acetic acid;2-chlorobenzene-1,4-diol system.

Promising research directions include:

Density Functional Theory (DFT) Calculations: Using DFT to model reaction pathways, calculate transition state energies, and predict the regioselectivity of reactions like acylation. This can guide the rational design of catalysts and the selection of optimal reaction conditions.

Molecular Dynamics (MD) Simulations: Performing MD simulations to understand the role of acetic acid as a solvent, including its interactions with the reactants, catalysts, and intermediates at the molecular level. nih.govresearchgate.net This can provide insights into solvation effects and their influence on reaction rates and selectivity.

Kinetic Modeling: Developing detailed kinetic models based on experimental data obtained from in-situ monitoring. These models can be used to validate proposed mechanisms and to predict the behavior of the system under different conditions. A study on the chlorination of phenols in an aqueous acetic acid medium revealed that the reaction rate can be significantly influenced by the concentration of acetic acid, highlighting its active role in the reaction kinetics. isca.me

| Approach | Focus | Expected Outcome |

| Density Functional Theory (DFT) | Reaction Pathways, Transition States | Prediction of Reactivity and Selectivity, Catalyst Design |

| Molecular Dynamics (MD) | Solvation Effects, Intermolecular Interactions | Understanding of Solvent Role, Reaction Environment |

| Kinetic Modeling | Reaction Rates, Concentration Profiles | Mechanism Validation, Process Optimization |

Exploration of New Synthetic Utilities and Materials Science Applications

The products derived from the reactions of acetic acid and 2-chlorobenzene-1,4-diol could serve as building blocks for new materials and molecules with valuable properties.

Future research in this area could explore:

Synthesis of Liquid Crystalline Materials: Building upon research that has shown the formation of liquid crystalline complexes from chlorohydroquinone (B41787) and carboxylic acids, the synthesis and characterization of novel liquid crystals from 2-chlorobenzene-1,4-diol and various functionalized acetic acid derivatives could be a fruitful area. tandfonline.comresearchgate.net These materials could have applications in displays and optical devices. tandfonline.comresearchgate.net

Development of Novel Polymers: Using the di-functional nature of 2-chlorobenzene-1,4-diol and potentially di- or tri-carboxylic acid derivatives of acetic acid to synthesize new polyesters. The presence of the chlorine atom could impart flame-retardant properties to these polymers.

Pharmaceutical and Agrochemical Intermediates: Investigating the derivatives of 2-chlorobenzene-1,4-diol acetate (B1210297) as intermediates in the synthesis of biologically active molecules. The structural motifs present are found in various pharmaceuticals and agrochemicals.

Functional Dyes and Pigments: Exploring the modification of the 2-chlorobenzene-1,4-diol acetate core to create new chromophores for use as dyes or pigments.

Q & A

Q. What analytical strategies resolve contradictions in structural analog activity predictions for chlorinated phenols?

- Methodological Answer: Cross-validate structural similarity metrics (e.g., Tanimoto coefficients) with metabolic pathway data. For example, 2-chlorophenol’s hydroxylation contrasts with pentachlorophenol’s persistence, necessitating in vitro CYP450 assays to confirm detoxification potential. Prioritize analogs with shared phase I/II metabolic outcomes in QSAR models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.